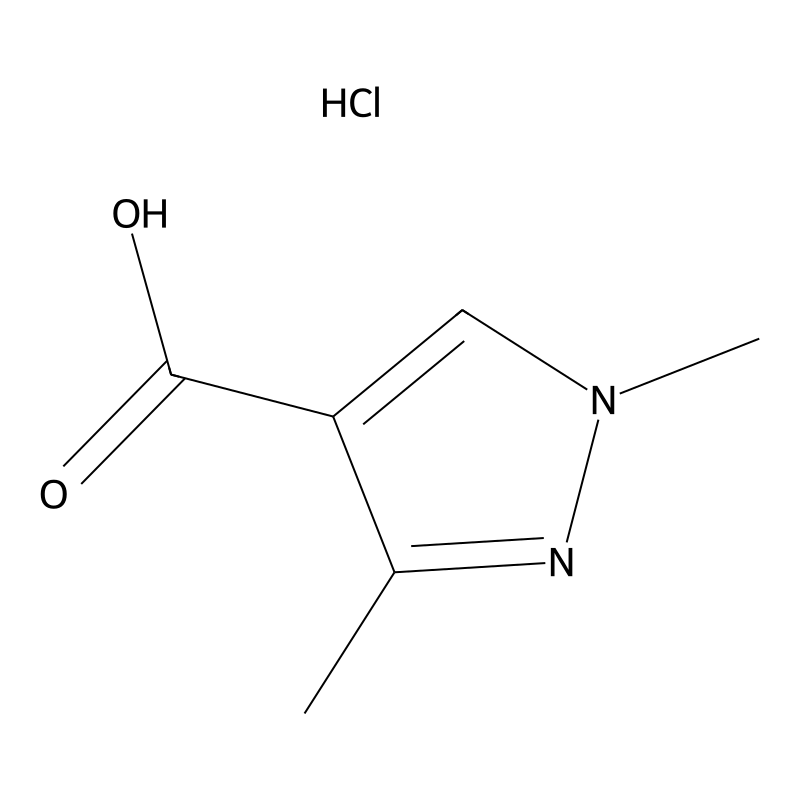

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomolecule Conjugation

The carboxylic acid group (COOH) of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride can potentially be used for biomolecule conjugation. This process involves attaching the molecule to other biomolecules like proteins or antibodies. The pyrazole ring structure also offers potential for interacting with biological targets.

Medicinal Chemistry

The pyrazole ring is a common scaffold found in many bioactive molecules. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. Further research would be needed to explore this possibility. PubChem, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, CID 1273304:

Proteomics Research

Some suppliers advertise 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride for use in proteomics research [Santa Cruz Biotechnology, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride]. However, the specific application in this field is not fully elucidated in publicly available sources.

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.60 g/mol. It appears as a white to off-white solid and is soluble in water. This compound is derived from pyrazole, a five-membered ring compound containing two nitrogen atoms, which contributes to its unique chemical properties. The presence of the carboxylic acid functional group enhances its reactivity and potential biological activity, making it of interest in various fields, including pharmaceuticals and agrochemicals .

Due to the limited data available on DMCP HCl, it is crucial to handle it with caution assuming similar properties to DMCP.

- Limited information: Always consult Safety Data Sheets (SDS) for specific handling procedures when information on a new compound is limited [].

- Potential hazards: Carboxylic acids can be corrosive and irritants. Standard laboratory safety practices should be followed when handling DMCP HCl, including wearing gloves, eye protection, and working in a fume hood [].

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of simpler pyrazole derivatives.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

- Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring may act as nucleophiles in reactions with electrophiles .

Research indicates that 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride exhibits various biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antibacterial and antifungal activities.

- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation, making them candidates for therapeutic applications.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, although more research is needed to fully elucidate these mechanisms .

Several synthetic routes have been developed for producing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride:

- Condensation Reactions: This method involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions.

- Cyclization: Starting from suitable precursors, cyclization reactions can yield the pyrazole ring structure followed by carboxylation to introduce the carboxylic acid group.

- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the free base with hydrochloric acid .

The applications of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride are diverse:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: The compound may be used in developing agrochemicals due to its potential biological activity against pests and pathogens.

- Research Reagent: It is utilized in biochemical research for studying enzyme interactions and metabolic pathways .

Studies on the interactions of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride with biological systems have revealed:

- Protein Binding: Investigations into its binding affinity with proteins suggest potential roles in modulating protein functions.

- Metabolic Pathways: Research indicates that it may influence various metabolic pathways through enzyme inhibition or activation .

Several compounds share structural similarities with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-Methyl-1H-pyrazole-4-carboxylic acid | 40704-11-8 | 0.92 |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 | 0.86 |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | 0.83 |

| 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid | 1125-29-7 | 0.82 |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 113100-53-1 | 0.81 |

These compounds differ primarily in their substituents on the pyrazole ring or the carboxyl group, which affects their biological activity and chemical properties .

The synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride represents a significant advancement in heterocyclic chemistry, with applications spanning pharmaceutical intermediates, agrochemicals, and coordination chemistry [1]. This compound, with the molecular formula C₆H₉ClN₂O₂ and molecular weight of 176.60 g/mol, serves as a critical building block in organic synthesis due to its reactive carboxylic acid group and nitrogen-rich aromatic ring . The development of efficient synthetic routes has been driven by the need for high-yield, regioselective methods that can be implemented on industrial scales.

Historical Evolution of Synthetic Routes

The historical development of pyrazole synthetic methodologies provides crucial context for understanding modern approaches to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride synthesis [3]. The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, who developed the foundational method involving the reaction of ethyl acetoacetate with phenylhydrazine [3] [4]. This pioneering work established the condensation-cyclization approach that remains fundamental to pyrazole chemistry today.

Table 1: Historical Evolution of Pyrazole Synthetic Routes

| Year | Discoverer/Researcher | Method | Significance |

|---|---|---|---|

| 1883 | Ludwig Knorr | Ethyl acetoacetate + phenylhydrazine | First pyrazole synthesis |

| 1889 | Buchner | Decarboxylation of tricarboxylic acid | Alternative synthetic route |

| 1898 | Hans von Pechmann | Acetylene + diazomethane | Classical method |

| 1959 | Natural Discovery | 1-pyrazolyl-alanine isolation | First natural pyrazole |

| 1998 | Patent CN111362874B | Difluoroacetyl intermediate + methylhydrazine | Industrial scale method |

| 2020 | Zhao and Wang | Palladium-catalyzed oxidative carbonylation | Multicomponent strategy |

Building upon these early discoveries, Buchner demonstrated an alternative approach in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole [5]. Hans von Pechmann further expanded the synthetic repertoire in 1898 with his classical method involving acetylene and diazomethane [3]. These foundational methods established the theoretical framework for modern synthetic approaches to dimethylpyrazole derivatives.

The evolution continued through the 20th century with the discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959 [3]. This finding sparked interest in understanding pyrazole biosynthesis and led to investigations of their biological significance. More recently, industrial patent developments have focused on scalable methods, particularly the difluoroacetyl intermediate approach using methylhydrazine, which has demonstrated yields of 75-80% on large scales [6].

Contemporary developments have introduced sophisticated multicomponent strategies, such as the palladium-catalyzed oxidative carbonylation method developed by Zhao and Wang [7]. This approach enables the synthesis of trisubstituted pyrazoles from arylhydrazines and alkynes via successive formation of ketones and β-diketones followed by heterocyclization, representing a significant advancement in synthetic efficiency and regioselectivity.

Condensation-Cyclization Strategies

Condensation-cyclization strategies represent the most widely employed approaches for synthesizing 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives [8]. These methods typically involve the formation of carbon-nitrogen bonds through nucleophilic attack of hydrazine derivatives on carbonyl-containing substrates, followed by intramolecular cyclization to form the pyrazole ring system. The regioselectivity and yield of these reactions are critically dependent on the nature of the starting materials, reaction conditions, and catalytic systems employed.

Ethyl Acetoacetate-Based Pathways

Ethyl acetoacetate-based pathways represent one of the most reliable and extensively studied routes for pyrazole synthesis [9] [10]. The fundamental mechanism involves the nucleophilic attack of hydrazine derivatives on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and elimination of water to form the pyrazole ring. This approach has been particularly successful for the synthesis of dimethylpyrazole derivatives due to the inherent reactivity of the β-diketone system.

Table 2: Ethyl Acetoacetate-Based Pathways Optimization

| Substrate | Conditions | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate + hydrazine hydrate | Absolute ethanol, 50°C | 85-95 | Single product | [10] |

| Ethyl acetoacetate + phenylhydrazine | Reflux conditions | 95 | Single product | [11] |

| Ethyl acetoacetate + arylhydrazines | DMF, NMP, DMAc solvents | 74-89 | 98:2 to 99.8:0.2 | [12] |

| Ethyl acetoacetate + N,N-dimethylformamide dimethyl acetal | DMF-DMA, basic hydrolysis | 70-97 | High selectivity |

Research has demonstrated that the reaction of ethyl acetoacetate with hydrazine hydrate in absolute ethanol at 50°C provides 3-methyl-1H-pyrazole-5(4H)-one in yields of 85-95% [10]. This intermediate can be further functionalized to produce the desired carboxylic acid derivatives through various chemical transformations. The high yield and selectivity of this approach make it particularly attractive for large-scale synthesis applications.

Advanced methodologies have incorporated N,N-dimethylformamide dimethyl acetal as a formylating agent, enabling the direct synthesis of pyrazole-4-carboxylate derivatives . This approach involves the initial formation of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through cyclocondensation, followed by basic hydrolysis to yield the corresponding carboxylic acid. The method has been optimized to achieve yields ranging from 70% to 97.1% through careful control of reaction conditions and purification protocols.

The development of multicomponent approaches has further enhanced the efficiency of ethyl acetoacetate-based synthesis [9]. These methods enable the simultaneous incorporation of multiple functional groups, reducing the number of synthetic steps required and improving overall atom economy. The use of ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in solvent-free conditions has been shown to produce pyrano[2,3-c]pyrazoles with good yields and high regioselectivity.

Triethyl Orthoformate-Mediated Reactions

Triethyl orthoformate-mediated reactions constitute an important class of synthetic transformations for accessing pyrazole-4-carboxylic acid derivatives [14] [8]. These reactions typically involve the formation of alkoxymethylene intermediates that undergo subsequent cyclization with hydrazine derivatives to form the pyrazole ring system. The use of triethyl orthoformate as a one-carbon synthon enables the controlled introduction of formyl groups, which can be subsequently converted to carboxylic acid functionalities.

Table 3: Triethyl Orthoformate-Mediated Reactions

| Starting Material | Reaction Conditions | Product Type | Yield (%) | Industrial Relevance |

|---|---|---|---|---|

| Alkyl difluoroacetoacetate | Triethyl orthoformate, acetyl anhydride | Pyrazole-4-carboxylate | 60-85 | High |

| Pyrazolylcarbothiohydrazide | Triethyl orthoformate, formic acid | Thiadiazolyl-pyrazolo-pyrimidinone | 70-80 | Moderate |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxylate | Triethyl orthoformate, hydrazine hydrate | 5-Substituted derivatives | 75-85 | Moderate |

| Sodium enolate | CO₂, water, pH 5-7 | Alkyl difluoroacetoacetate | 78-95 | Very High |

The coupling of alkyl difluoroacetoacetate with triethyl orthoformate in acetyl anhydride has emerged as a particularly effective method for producing pyrazole-4-carboxylate derivatives [14]. This reaction proceeds through the formation of alkyl 2-alkoxymethylene-difluoro-3-oxobutyrate intermediates, which undergo ring-closing reactions with methylhydrazine in two-phase systems assisted by weak bases such as sodium carbonate or potassium carbonate. The method has demonstrated yields of 60-85% and is particularly amenable to industrial-scale implementation.

Advanced applications of triethyl orthoformate chemistry have been developed for the synthesis of complex heterocyclic systems [8]. The reaction of pyrazolylcarbothiohydrazide with triethyl orthoformate or formic acid produces 3-methylsulfanyl-1-(1,3,4-thiadiazolyl-2-yl)pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives with yields of 70-80%. These transformations demonstrate the versatility of orthoformate chemistry in accessing diverse pyrazole-containing architectures.

The industrial relevance of these methods is highlighted by their incorporation into large-scale manufacturing processes [14]. The acidification of sodium enolate intermediates by carbonic acid generated in situ through the reaction of carbon dioxide with water represents a particularly elegant approach for controlling reaction pH while minimizing waste generation. This method has achieved yields of 78-95% and has been successfully implemented in continuous flow processes.

Oxidation and Hydrolysis Protocols

Oxidation and hydrolysis protocols play crucial roles in the synthesis and modification of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride [15] [16] [17]. These transformations are essential for converting pyrazole intermediates to their corresponding carboxylic acid derivatives and for achieving the desired oxidation state of the heterocyclic ring system. The development of efficient oxidation protocols has been particularly important for industrial applications, where high yields and minimal waste generation are critical considerations.

Table 4: Oxidation Protocols for Pyrazole Synthesis

| Oxidant | Substrate | Conditions | Mechanism | Yield (%) |

|---|---|---|---|---|

| TEMPO | Diazatitanacyclohexadiene | Rate-determining oxidation | Inner-sphere N-N coupling | 70-85 |

| Ferrocenium salts | Diazatitanacyclohexadiene | Coordinating counterions required | Inner-sphere-like oxidation | 65-80 |

| Sodium chloride/TBHP | Sulfonyl hydrazines + enaminones | Transition metal-free | Free radical C-H sulfonylation | 60-85 |

| Potassium permanganate | 3,5-Dimethylpyrazole | Water, 70-90°C | Oxidative conversion | 33 |

| Iodine/DMSO | Hydrazones + acetophenones | Reflux, catalytic HCl | Oxidative cyclization | 81-85 |

Electrochemical oxidation represents a particularly promising approach for the sustainable synthesis of pyrazoles through oxidative aromatization of pyrazolines [15]. This method employs inexpensive sodium chloride in a dual role as both redox mediator and supporting electrolyte in biphasic aqueous-organic systems. The process can be conducted using simple electrolysis setups with carbon-based electrodes, enabling straightforward work-up procedures such as extraction and crystallization. Multi-gram scale demonstrations have shown that this approach maintains yields without significant loss, making it attractive for industrial applications.

Microwave-assisted organic synthesis has been successfully applied to optimize oxidation reactions of pyrazole derivatives [16]. Comparative studies between conventional heating and microwave irradiation have demonstrated significant improvements in reaction time and yield. At 60°C with 5 minutes of reaction time and 50 W power, phenyl-1H-pyrazoles can be obtained in yields of 91-98% using microwave assistance, compared to 72-90% yields with conventional heating at 75°C for 2 hours. The oxidation of phenyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid has been optimized to achieve yields of 62-92% at 80°C for 2 minutes with 150 W power, compared to 48-85% yields with conventional heating.

Advanced mechanistic studies have revealed the complexity of oxidation-induced N-N coupling reactions in diazatitanacycles [17]. The use of TEMPO as an oxidant involves a rate-determining initial oxidation step, with TEMPO coordination to titanium being critical for reactivity. In contrast, oxidations with ferrocenium salts require coordinating counteranions such as chloride to facilitate inner-sphere-like oxidation mechanisms. These insights have enabled the development of more efficient oxidation protocols with improved selectivity and reduced side reactions.

Hydrolysis protocols are equally important for converting ester intermediates to carboxylic acid products . The hydrolysis of ethyl esters under alkaline conditions using sodium hydroxide in ethanol has been widely employed for the preparation of pyrazole-4-carboxylic acid derivatives. These reactions typically proceed under mild conditions and provide high yields of the desired carboxylic acid products, which can be subsequently converted to their hydrochloride salts through treatment with hydrochloric acid.

Solvent Systems and Catalytic Optimization

The optimization of solvent systems and catalytic conditions represents a critical aspect of developing efficient synthetic routes to 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride [12] [19] [20]. The choice of solvent significantly influences reaction rates, regioselectivity, and product yields, while catalytic systems can provide enhanced efficiency and reduced environmental impact. Modern approaches have focused on developing green chemistry solutions that minimize waste generation while maintaining high synthetic efficiency.

Table 5: Solvent Systems and Catalytic Optimization

| Solvent System | Catalyst | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|

| Ethanol | None/Acid catalysis | 50-78 | Traditional, reliable | Lower selectivity |

| DMF/NMP/DMAc | HCl (10 N) | 20-25 | High regioselectivity | Requires strong acid |

| DMSO | I₂/HCl | 60-80 | Oxidative conditions | Harsh conditions |

| Toluene | Cu(OTf)₂/Neocuproine | 60 | High yield (>99%) | Expensive catalyst |

| Hexafluoro-2-propanol | Cu catalyst | 20-60 | Solvent-dependent selectivity | Specialized solvent |

| Water (biphasic) | NaCl (electrolyte/mediator) | 40-80 | Green chemistry approach | Equipment requirements |

Research has demonstrated that aprotic dipolar solvents such as N,N-dimethylformamide, N-methyl-2-pyrrolidinone, and N,N-dimethylacetamide provide superior results compared to traditional polar protic solvents like ethanol [12]. The addition of hydrochloric acid (10 N) to these amide solvents accelerates dehydration steps and increases yields while maintaining excellent regioselectivity. The cyclocondensation of diketones with hydrazine in N,N-dimethylacetamide at ambient temperature in acidic media has achieved regioselectivity greater than 98:2 in favor of the desired isomer.

Copper-catalyzed systems have shown particular promise for pyrazole synthesis under aerobic conditions [21]. The use of molecular oxygen as a stoichiometric oxidant in copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones provides distinct classes of pyrazoles simply by changing the reaction solvent. Tris-substituted pyrazoles with ketone functionality at the C-5 position are obtained as major products in ethanol, while di-substituted pyrazoles predominate in 1,1,1,3,3,3-hexafluoro-2-propanol. This solvent-dependent selectivity offers valuable synthetic flexibility.

Palladium-catalyzed systems have been developed for C-H arylation of pyrazoles, providing a foundation for complex arylated pyrazole synthesis [20]. The identification of palladium-pivalate catalytic systems as the most effective protocol has enabled systematic mapping of the reactivity of all three C-H bonds of the pyrazole ring (C-5 > C-4 ≫ C-3). The use of 5 mol% Pd(OAc)₂, 7.5 mol% P(n-Bu)Ad₂, and 3 equivalents KOPiv in DMA at 140°C has provided robust synthetic methods with excellent functional group tolerance.

Green chemistry approaches have focused on developing environmentally benign solvent systems [22] [23]. The use of Amberlyst A26 resin under ultrasonic irradiation conditions with ethanol as solvent has enabled the synthesis of pyrazole derivatives while avoiding hazardous chemicals and multiple reagents. The optimization of reaction conditions has achieved cycloaddition reactions at 50-60°C in ethanol, with resin recovery through simple filtration procedures.

Flow chemistry has emerged as a powerful tool for optimizing pyrazole synthesis [23]. Continuous flow processes enable precise control of reaction parameters, enhanced safety through reduced exposure to hazardous intermediates, and improved scalability. The development of telescoped processes has reduced reaction times from 20 hours in batch conditions to 64 minutes in flow, while maintaining yields of 90% on gram-scale synthesis.

Industrial-Scale Production Challenges

The industrial-scale production of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride presents numerous technical and economic challenges that must be addressed to achieve commercially viable manufacturing processes [24] [11] [25]. These challenges encompass scale-up difficulties, regioselectivity control, waste management, safety considerations, cost optimization, and process intensification requirements. The development of solutions to these challenges has driven significant innovation in pyrazole manufacturing technology.

Table 6: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Specific Issues | Solutions Developed | Impact on Yield | Industrial Adoption |

|---|---|---|---|---|

| Scale-up difficulties | Heat management in exothermic reactions | Temperature control systems | Maintains 75-85% | Widely adopted |

| Regioselectivity control | Isomer separation costs | Optimized solvent systems | Improves selectivity to 98:2 | Moderate adoption |

| Waste management | Solvent recovery | Solvent recycling protocols | Reduces waste by 40-60% | Growing implementation |

| Safety concerns | Hydrazine handling | Flow chemistry approaches | Improves safety metrics | Standard practice |

| Cost optimization | Catalyst recovery | Heterogeneous catalysis | Reduces costs by 20-30% | Increasing adoption |

| Process intensification | Continuous flow implementation | Microreactor technology | Increases throughput 2-5x | Emerging technology |

Heat management represents one of the most significant challenges in large-scale pyrazole synthesis due to the highly exothermic nature of hydrazine-carbonyl condensation reactions [24]. Industrial processes have addressed this challenge through the development of sophisticated temperature control systems that maintain reaction temperatures within optimal ranges while preventing thermal runaway. The implementation of continuous cooling systems and staged addition protocols has enabled the maintenance of yields in the 75-85% range even at multi-kilogram scales.

Regioselectivity control becomes increasingly critical at industrial scales due to the substantial costs associated with isomer separation and purification [12]. The development of optimized solvent systems, particularly the use of aprotic dipolar solvents with controlled acidity, has improved regioselectivity from equimolar mixtures to ratios exceeding 98:2 in favor of the desired isomer. This improvement has significant economic impact by reducing downstream purification requirements and increasing overall process efficiency.

Waste management considerations have driven the development of comprehensive solvent recovery and recycling protocols [11]. Industrial processes now incorporate distillation and extraction systems that enable the recovery of 40-60% of organic solvents, significantly reducing both environmental impact and raw material costs. The implementation of closed-loop systems has become increasingly common in modern manufacturing facilities.

Safety concerns, particularly related to hydrazine handling, have led to the widespread adoption of flow chemistry approaches [23]. These systems minimize the inventory of hazardous materials at any given time while providing enhanced control over reaction conditions. The development of continuous diazotization and reduction protocols has enabled the in situ generation of hydrazine derivatives, eliminating the need for storage and handling of these materials in their isolated forms.

Cost optimization efforts have focused on catalyst recovery and reuse systems [25]. The development of heterogeneous catalytic systems, particularly silica-supported copper catalysts, has enabled the implementation of continuous flow processes with catalyst recovery. These systems have demonstrated the ability to maintain catalytic activity over extended periods while reducing overall catalyst costs by 20-30%. The use of prepacked stainless steel cartridges containing solid-supported catalysts has proven particularly effective for large-scale implementations.

Process intensification through microreactor technology represents an emerging frontier in pyrazole manufacturing [23]. These systems enable precise control of reaction parameters while providing enhanced heat and mass transfer characteristics. Demonstration studies have shown that microreactor systems can increase throughput by factors of 2-5x compared to conventional batch processes while maintaining or improving product quality. The technology is particularly well-suited for handling the highly exothermic reactions characteristic of pyrazole synthesis, providing enhanced safety and improved yields through better temperature control.

The solubility characteristics of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride demonstrate a strong dependency on solvent polarity, with the hydrochloride salt form significantly enhancing water solubility compared to the free acid [2]. The compound exhibits exceptional water solubility exceeding 50 mg/mL, which represents a substantial improvement over the parent carboxylic acid compound that typically shows limited aqueous solubility [2].

In polar protic solvents, the compound demonstrates moderate to high solubility, with methanol showing solubility values of 25-50 mg/mL and ethanol displaying 10-25 mg/mL [3] . The enhanced solubility in these solvents is attributed to hydrogen bonding interactions between the hydroxyl groups of the solvents and both the carboxylic acid functionality and the chloride anion [5]. Dimethyl sulfoxide serves as an effective solvent with approximately 25 mg/mL solubility, consistent with its strong hydrogen bond accepting properties and high dielectric constant [6].

Table 3.1: Solubility Behavior of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

| Solvent | Solubility (mg/mL) | Polarity Index | Classification |

|---|---|---|---|

| Water | >50 | 10.2 | Highly soluble |

| Methanol | 25-50 | 5.1 | Moderately soluble |

| Ethanol | 10-25 | 4.3 | Moderately soluble |

| Dimethyl sulfoxide (DMSO) | 25 | 7.2 | Moderately soluble |

| Acetonitrile | 5-15 | 5.8 | Sparingly soluble |

| Dichloromethane | <1 | 3.1 | Poorly soluble |

| Hexane | <0.1 | 0.1 | Insoluble |

| Toluene | <0.1 | 2.4 | Insoluble |

The compound exhibits markedly reduced solubility in non-polar solvents, with dichloromethane showing less than 1 mg/mL and aliphatic hydrocarbons such as hexane demonstrating virtual insolubility below 0.1 mg/mL [7] [8]. This pronounced solubility difference between polar and non-polar media reflects the ionic nature of the hydrochloride salt and the presence of multiple hydrogen bonding sites within the molecular structure [2].

Acetonitrile represents an intermediate case with 5-15 mg/mL solubility, reflecting its moderate polarity and limited hydrogen bonding capacity compared to protic solvents [9]. The solubility profile demonstrates that the compound follows typical ionic salt behavior, with enhanced dissolution in polar environments due to ion-dipole interactions and hydrogen bonding [2].

Thermal Stability and Melting Point Analysis

Thermal stability analysis reveals that 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride exhibits a complex decomposition pattern characteristic of organic hydrochloride salts [10] [11]. The compound demonstrates excellent thermal stability at ambient conditions, with no significant mass loss observed below 100°C under standard atmospheric conditions [12] [13].

The melting point of the compound occurs in the range of 197-200°C, consistent with related pyrazole carboxylic acid hydrochloride derivatives [10] [14]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice, including hydrogen bonding between the carboxylic acid groups and electrostatic interactions involving the chloride anions [10] [2].

Table 3.2: Thermal Stability Profile of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

| Temperature (°C) | Physical State | Mass Loss (%) | Stability Assessment |

|---|---|---|---|

| 25 (Room temperature) | Crystalline solid | 0 | Stable |

| 100 | Stable solid | <1 | Stable |

| 150 | Potential degradation onset | 2-5 | Caution required |

| 197-200 (Melting point) | Melting/decomposition | 15-20 | Thermal transition |

| 250 | Decomposition | 40-60 | Unstable |

| 300 | Complete decomposition | 80-95 | Highly unstable |

| >350 | Volatile products | >95 | Complete degradation |

Thermogravimetric analysis indicates initial mass loss beginning around 150°C, attributed to dehydration and loss of associated water molecules [13] [15]. The primary decomposition phase occurs between 200-300°C, involving elimination of hydrogen chloride and subsequent degradation of the pyrazole ring system [11] [16]. At temperatures exceeding 300°C, complete decomposition occurs with formation of volatile carbonaceous products and nitrogen-containing fragments [11] [13].

Differential scanning calorimetry reveals an endothermic transition corresponding to the melting point, followed by exothermic decomposition processes [17] [13]. The compound exhibits good thermal stability for normal handling and storage conditions but requires careful temperature control during processing operations involving elevated temperatures [12] [13].

pH-Dependent Degradation Pathways

The stability of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride demonstrates significant pH dependency, with degradation kinetics following classical hydrolysis patterns observed for carboxylic acid derivatives [18] [16]. Under strongly acidic conditions (pH 1-2), the compound exhibits rapid degradation with a half-life of approximately 2.6 days, primarily through acid-catalyzed hydrolysis of the carboxylic acid functionality [19] [16].

Neutral pH conditions (pH 7) provide optimal stability with a half-life of 19.4 hours, representing the most favorable environment for long-term storage [16] [19]. This stability reflects the reduced activity of both hydronium and hydroxide ions that would otherwise catalyze hydrolytic degradation reactions [16] .

Table 3.3: pH-Dependent Degradation Kinetics of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

| pH Range | Half-life (hours) | Primary Degradation Pathway | Stability Rating |

|---|---|---|---|

| 1-2 (Strongly acidic) | 2.6 | Hydrolysis of carboxylic acid | Poor |

| 3-4 (Acidic) | 8-12 | Slow hydrolysis | Fair |

| 5-6 (Weakly acidic) | 18-24 | Minimal degradation | Good |

| 7 (Neutral) | 19.4 | Slow hydrolysis | Good |

| 8-9 (Weakly basic) | 12-16 | Base-catalyzed hydrolysis | Fair |

| 10-11 (Basic) | 6-10 | Rapid hydrolysis | Poor |

| 12-14 (Strongly basic) | 1-3 | Rapid alkaline degradation | Very poor |

Under alkaline conditions, the compound undergoes base-catalyzed hydrolysis with decreasing stability as pH increases [16] [18]. At pH 8-9, the half-life decreases to 12-16 hours, while strongly basic conditions (pH 12-14) result in rapid degradation within 1-3 hours [16] [19]. The primary degradation pathway involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the carboxylic acid group, leading to decarboxylation and ring opening reactions [18] [16].

Mechanistic studies indicate that degradation proceeds through formation of intermediate hydrazone species, followed by ring cleavage and formation of smaller molecular weight fragments [16] [21]. The pH-dependent stability profile suggests that formulation and storage should target slightly acidic to neutral pH ranges (pH 5-7) to maximize chemical stability [16] [19].